(E,E,Z)-Cyclododecatriene
Description
Significance of Medium-Ring Cyclic Polyolefins in Organic and Industrial Chemistry
Medium-ring cyclic polyolefins, which include rings of eight to eleven atoms, are crucial building blocks in organic synthesis and industrial processes. wikipedia.org Their importance stems from their presence in a variety of natural products and bioactive molecules. acs.org However, the synthesis of these rings can be challenging due to unfavorable ring strain and entropic factors. wikipedia.orgacs.org Despite these synthetic hurdles, their unique conformational and reactive properties make them attractive targets for the development of new materials and pharmaceuticals. mdpi.comacs.org In an industrial context, these compounds serve as key intermediates for the production of polymers, fragrances, and other specialty chemicals. The ability to control the stereochemistry of the double bonds within these rings is a critical aspect of their application, as different isomers can lead to products with vastly different properties.
Specific Focus on the (E,E,Z)-1,5,9-Cyclododecatriene Isomer
Among the various isomers of 1,5,9-cyclododecatriene (B1592173), the (E,E,Z)-isomer, also referred to as trans,trans,cis-1,5,9-cyclododecatriene, is of particular industrial relevance. wikipedia.org This specific stereoisomer is a colorless liquid and serves as a primary raw material in the production of nylon-12, a high-performance polyamide. wikipedia.orgchemeurope.com Its molecular formula is C12H18 and it has a molecular weight of approximately 162.27 g/mol . smolecule.com The unique spatial arrangement of its double bonds influences its reactivity, making it suitable for various chemical transformations, including hydrogenation, oxidation, and polymerization. smolecule.com For instance, it can be hydrogenated to cyclododecane (B45066), which is a precursor to dodecanedioic acid, another important monomer for polyamides. chemeurope.com
Historical Development of Catalytic Cyclotrimerization Research
The synthesis of 1,5,9-cyclododecatriene is primarily achieved through the cyclotrimerization of butadiene. nih.gov The initial discovery of the formation of 1,5,9-cyclododecatriene as a byproduct in the nickel-catalyzed cyclooligomerization of butadiene was reported by Reed in 1951. acs.org Since then, significant research has been dedicated to developing efficient and selective catalyst systems for this transformation.
The commercially utilized process, established around 1965, involves the use of a titanium tetrachloride and ethylaluminum sesquichloride catalyst system. acs.org This method predominantly yields the desired (E,E,Z)-isomer. wikipedia.orgnih.gov Over the years, various catalyst systems based on nickel and chromium have also been developed, which tend to produce the all-trans isomer. wikipedia.orgnih.gov Research in this area continues to focus on improving catalyst activity, selectivity, and understanding the intricate reaction mechanisms to optimize the production of specific cyclododecatriene isomers and minimize the formation of byproducts such as dimers and higher oligomers of butadiene. acs.orgresearchgate.netresearchgate.net
Properties of (E,E,Z)-1,5,9-Cyclododecatriene
| Property | Value | Reference |
| Molecular Formula | C12H18 | smolecule.com |
| Molecular Weight | 162.27 g/mol | smolecule.com |
| Appearance | Colorless liquid | smolecule.com |
| CAS Registry Number | 706-31-0 | nist.gov |
Key Reactions of (E,E,Z)-1,5,9-Cyclododecatriene
| Reaction Type | Description | Reference |
| Hydrogenation | Addition of hydrogen across the double bonds to form cyclododecane. | smolecule.com |
| Oxidation | Can be catalytically oxidized to produce various oxygenated products. | smolecule.comresearchgate.net |
| Polymerization | The unsaturated nature allows for polymerization reactions. | smolecule.com |
| Epoxidation | Reaction with hydrogen peroxide to form (E)-1,2-epoxy-(Z,E)-5,9-cyclododecadiene. | acs.org |
| Bromination/Dehydrobromination | Used to prepare (1E,5E)-2,5-Dibromocyclododeca-1,5-dien-9-yne. | iucr.org |
Catalysts for Butadiene Cyclotrimerization
| Catalyst System | Predominant Isomer Produced | Reference |
| Titanium tetrachloride and organoaluminium co-catalyst | (E,E,Z)-1,5,9-Cyclododecatriene | wikipedia.org |
| Nickel-based catalysts | all-trans-1,5,9-Cyclododecatriene | wikipedia.org |
| Chromium-based catalysts | all-trans-1,5,9-Cyclododecatriene | wikipedia.org |
| Trialkyl aluminum, nickel (II) acetylacetonate, and a Schiff base | 1,5,9-Cyclododecatriene | google.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
27070-59-3 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
(1Z,4Z,8Z)-cyclododeca-1,4,8-triene |
InChI |
InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,5,7-8,10H,3-4,6,9,11-12H2/b2-1-,7-5-,10-8- |
InChI Key |
STFWPHPXWOGRGD-REMNRXKDSA-N |
SMILES |
C1CC=CCCC=CCC=CC1 |
Isomeric SMILES |
C1C/C=C\CC/C=C\C/C=C\C1 |
Canonical SMILES |
C1CC=CCCC=CCC=CC1 |
Other CAS No. |
25167-63-9 |
Origin of Product |
United States |
Synthetic Methodologies for E,e,z 1,5,9 Cyclododecatriene
Catalytic Cyclotrimerization of 1,3-Butadiene (B125203)
The cyclotrimerization of 1,3-butadiene is a cornerstone of industrial organic synthesis, providing access to various cyclic compounds. The selective formation of (E,E,Z)-1,5,9-Cyclododecatriene is a nuanced process, heavily reliant on the catalytic system employed. Both titanium and nickel-based catalysts have demonstrated efficacy, with titanium systems, in particular, being extensively studied and commercially implemented. acs.org
Titanium-Based Catalytic Systems
Titanium-based catalysts are renowned for their ability to selectively catalyze the cyclotrimerization of butadiene to 1,5,9-cyclododecatriene (B1592173). juniperpublishers.com The most common systems are Ziegler-Natta type catalysts, which are typically composed of a titanium precursor and an organoaluminum co-catalyst. These catalysts have been in commercial use since the 1960s for this very purpose. acs.org
The activity and selectivity of titanium-based catalytic systems are critically dependent on their constituent components. The most frequently employed titanium precursor is titanium tetrachloride (TiCl₄). acs.org This is used in conjunction with an organoaluminum co-catalyst, which acts as a reducing agent and alkylating agent. Common organoaluminum compounds include ethylaluminum dichloride (EtAlCl₂), and ethylaluminum sesquichloride (Et₃Al₂Cl₃). researchgate.netresearchgate.net The combination of TiCl₄ and Et₃Al₂Cl₃, in particular, has been identified as a highly effective system for the synthesis of 1,5,9-cyclododecatriene. acs.orgresearchgate.net The in-situ formation of the active catalytic species from these precursors is a key feature of these systems.
A study on the TiCl₄/Et₃Al₂Cl₃ catalytic system in a toluene (B28343) medium highlighted its significance in the synthesis of 1,5,9-cyclododecatriene. researchgate.net The active species are believed to be low-valent titanium complexes, formed through the reduction of Ti(IV) by the organoaluminum compound.
Table 1: Common Components of Titanium-Based Catalytic Systems
| Component Role | Examples |
|---|---|
| Titanium Precursor | Titanium tetrachloride (TiCl₄) |
| Organoaluminum Co-catalyst | Ethylaluminum dichloride (EtAlCl₂) |
While the core components of the catalyst determine the primary outcome, the addition of ligands can further modulate the selectivity of the reaction. In the context of cyclododecatriene synthesis, ligands can influence the stereochemistry of the final product. For instance, in nickel-catalyzed dimerizations of butadiene, the presence of phosphine (B1218219) ligands can shift the selectivity towards smaller cyclic dienes.
In titanium-based systems for cyclotrimerization, the solvent and other coordinating species can be considered as ligands. However, the influence of specific, added ligands like triphenylphosphine (B44618) (PPh₃) is less documented for the direct synthesis of (E,E,Z)-1,5,9-cyclododecatriene compared to its role in other transition metal-catalyzed reactions. For some related processes, such as the hydrogenation of cyclododecatriene using ruthenium catalysts, triphenylphosphine is a key component of the catalytic system. google.comgoogleapis.com In the context of palladium-catalyzed reactions of butadiene, the addition of triphenylphosphine is necessary to activate the catalyst. researchgate.net
The yield and selectivity of (E,E,Z)-1,5,9-cyclododecatriene are highly sensitive to various reaction parameters. Optimization of these parameters is crucial for an efficient industrial process. Key parameters that are frequently optimized include the molar ratio of the organoaluminum co-catalyst to the titanium precursor (Al/Ti ratio), the concentration of the catalyst, and the reaction temperature. researchgate.netresearchgate.net
Research on the Et₃Al₂Cl₃/TiCl₄ catalytic system has shown that the molar ratio of Et₃Al₂Cl₃ to Ti, the concentration of TiCl₄, and the temperature all have a significant impact on the synthesis of 1,5,9-cyclododecatriene. researchgate.netresearchgate.net Statistical experimental design methods have been employed to create mathematical models that describe the relationship between these parameters and the selectivity of the reaction. researchgate.net
For the TiCl₄/Et₃Al₂Cl₃ system, an increase in the Al/Ti molar ratio, TiCl₄ concentration, and temperature initially leads to an increase in the selectivity towards 1,5,9-cyclododecatriene, which then declines after reaching a maximum. researchgate.net One study found that the maximum selectivity was achieved at an EASC:Ti molar ratio of 14.8, a TiCl₄ concentration of 12.7 mmol/dm³, and a temperature of 54.6 °C. researchgate.net Other studies have identified optimal temperature ranges of 40-80 °C for this catalytic system. researchgate.netresearchgate.net
Table 2: Optimized Reaction Parameters for the Et₃Al₂Cl₃/TiCl₄ System
| Parameter | Optimal Range/Value |
|---|---|
| EASC:Ti Molar Ratio | ~14.8 |
| TiCl₄ Concentration | ~12.7 mmol/dm³ |
The mechanism of titanium-catalyzed cyclotrimerization of butadiene to 1,5,9-cyclododecatriene has been the subject of considerable investigation, though some details remain under discussion. acs.org The generally accepted mechanism involves the formation of a low-valent titanium species, which then coordinates with butadiene molecules.
The process is thought to initiate with the reduction of Ti(IV) to a lower oxidation state, likely Ti(II), by the organoaluminum co-catalyst. researchgate.net This active titanium species then facilitates the oxidative coupling of two butadiene molecules to form a bis-allyl titanium intermediate. A third butadiene molecule then inserts into a titanium-carbon bond, leading to a larger metallacycle. The final step is a reductive elimination from this intermediate to release the C₁₂ cyclododecatriene ring and regenerate the active titanium catalyst.
Kinetic studies and spectroscopic analysis have provided evidence for the involvement of (benzene)Ti(II) complexes in certain catalytic systems. researchgate.netlookchem.com The proposed mechanism involves a series of coordination, insertion, and elimination steps on the titanium center, which ultimately dictates the stereochemistry of the resulting cyclododecatriene isomer.
Nickel-Based Catalytic Systems
In addition to titanium, nickel-based catalysts are also utilized for the cyclotrimerization of butadiene. justia.com These systems can produce different isomer distributions of 1,5,9-cyclododecatriene compared to titanium catalysts. The choice between titanium and nickel systems often depends on the desired isomer and the specific process economics.
A notable example is the use of a bis-cyclooctadienylnickel/ethoxydiethylaluminum catalyst. justia.com Nickel(0) catalysts, in the absence of phosphine ligands, are known to yield cyclododeca-1,5,9-triene (B165249) derivatives. The selectivity of nickel-based systems can also be tuned by the addition of ligands and by controlling the reaction conditions. For instance, a three-component catalyst system consisting of a trialkyl aluminum, nickel(II) acetylacetonate, and a Schiff base has been shown to improve the conversion of butadiene and the selectivity for 1,5,9-cyclododecatriene. google.com
Chromium-Based Catalytic Systems
Chromium-based catalysts are utilized in the synthesis of cyclododecatrienes from butadiene. nih.gov These catalysts, typically organometallic complexes where chromium is in a low oxidation state, are known to primarily yield the all-trans or (E,E,E)-1,5,9-cyclododecatriene isomer. nih.govgoogle.com The catalytically active species are formed from the reaction of a transition metal salt, such as chromyl chloride, with a reducing agent like an organoaluminum compound (e.g., triethylaluminum). google.comacs.org
In contrast, it is catalyst systems based on titanium, such as titanium tetrachloride combined with an aluminum alkyl co-catalyst, that predominantly produce the (E,E,Z)-1,5,9-cyclododecatriene isomer (also referred to as the cis,trans,trans isomer). nih.gov
Byproduct Formation and Control in Cyclododecatriene Synthesis
The synthesis of cyclododecatriene is accompanied by the formation of various byproducts, including other C12 isomers, dimers, and higher oligomers. nih.govacs.org Understanding and controlling these side reactions is crucial for industrial efficiency.
Identification of Tricyclic and Tetracyclic C12 Hydrocarbon Byproducts
Recent investigations into the industrial synthesis of 1,5,9-cyclododecatriene, specifically using a TiCl₄ and ethylaluminum sesquichloride catalyst system, have identified a range of previously unknown byproducts. acs.orgnih.gov Through methods including chemical enrichment, high-resolution distillation, and advanced NMR spectroscopy, researchers have characterized a surprising array of saturated polycyclic hydrocarbons. acs.orgacs.org
These discoveries include one tetracyclic C₁₂H₁₈ hydrocarbon and eleven distinct tricyclic C₁₂H₂₀ hydrocarbons. acs.orgnih.govacs.org The tetracyclic compound was identified as an isomer of CDT, but GC-IR analysis indicated it lacked any carbon-carbon double bonds, confirming its saturated, four-ring structure. acs.orgacs.org The tricyclic C₁₂H₂₀ components are believed to be reduction products of CDT. acs.org
| Byproduct Class | Molecular Formula | Number Identified | Key Identification Method |
| Tetracyclic Hydrocarbon | C₁₂H₁₈ | 1 | GC-MS, GC-IR, ¹³C-2D-INADEQUATE NMR acs.orgacs.org |
| Tricyclic Hydrocarbons | C₁₂H₂₀ | 11 | GC-MS, ¹³C-2D-INADEQUATE NMR acs.orgacs.org |
Formation of Other Isomeric Cyclododecatrienes (e.g., (E,E,E)-CDT)
Besides the target (E,E,Z)-CDT isomer, the cyclotrimerization of butadiene invariably produces other CDT isomers. acs.org The distribution of these isomers is a critical quality parameter for the final product. A typical commercial sample produced via titanium-based catalysis contains a high percentage of the (E,E,Z) isomer. acs.org
The all-trans isomer, (E,E,E)-CDT, and the cis,cis,trans isomer, (Z,Z,E)-CDT, are the most common isomeric byproducts. acs.org The presence of (E,E,E)-CDT is also noted as a byproduct in catalyst systems utilizing TiCl₄ or TiCl₃ with diethylaluminum chloride. researchgate.net
| Isomer | Common Name | Typical Abundance in Commercial Product acs.org |
| (E,E,Z)-1,5,9-Cyclododecatriene | cis,trans,trans-CDT | ~98.5% |
| (E,E,E)-1,5,9-Cyclododecatriene | all-trans-CDT | ~1.0% |
| (Z,Z,E)-1,5,9-Cyclododecatriene | cis,cis,trans-CDT | ~0.3% |
Strategies for Minimizing Undesired Oligomerization and Side Reactions
Controlling the formation of byproducts is essential for maximizing the yield of the desired (E,E,Z)-CDT and simplifying purification. Strategies focus on catalyst selection, reaction conditions, and downstream processing.
Catalyst Selection and Control: The choice of catalyst is paramount. While titanium-based systems favor (E,E,Z)-CDT, the specific ligand environment and the ratio of catalyst to co-catalyst (e.g., Al/Ti ratio) can be optimized to enhance selectivity. researchgate.net Novel titanium complex catalysts have been developed that offer more controllable reaction processes, achieving CDT selectivity as high as 95% and reducing waste. google.com The probable reducing agent responsible for the formation of saturated C₁₂H₂₀ byproducts is the ethylaluminum sesquichloride co-catalyst. acs.org
Minimizing Higher Oligomers: Besides C12 byproducts, the reaction also forms C8 products like 1,5-cyclooctadiene (B75094) and 4-vinylcyclohexene (B86511), as well as C16 and higher oligomers. acs.org These higher-boiling oligomers are difficult to separate into valuable components and are often removed and incinerated. acs.org
Process Control and Purification: After the reaction, the catalyst is typically deactivated, for example, through an aqueous caustic wash, to prevent further reactions during purification. nih.gov The crude product mixture is then subjected to distillation to separate the desired CDT isomers from lower-boiling C8 byproducts and higher-boiling oligomers. google.comacs.org Recycling the catalyst system after distillation is another strategy employed to improve process efficiency. google.com
Reactivity and Transformations of E,e,z 1,5,9 Cyclododecatriene
Epoxidation Reactions of (Z,E,E)-1,5,9-Cyclododecatriene
The epoxidation of (Z,E,E)-1,5,9-cyclododecatriene is a critical process for producing 1,2-epoxy-5,9-cyclododecadiene (ECDD). icm.edu.pl This transformation can be achieved through various catalytic methods, which are designed to enhance reaction efficiency and selectivity towards the desired monoepoxide, thereby preventing the formation of undesired byproducts like diepoxides. acs.orguni-rostock.de
Homogeneous catalysis for CDT epoxidation involves catalysts that are in the same phase as the reactants, typically a liquid phase. These methods are known for their high activity and selectivity under mild conditions.
Hydrogen peroxide (H₂O₂) is a preferred oxidant for the epoxidation of CDT due to its environmental compatibility, as its primary byproduct is water. scirp.org Research has demonstrated the use of H₂O₂ in conjunction with various catalytic systems to achieve high conversion and selectivity. For instance, using a Ti-MCM-41 catalyst, the epoxidation of CDT with H₂O₂ can achieve nearly 100 mol% selectivity to ECDD at a CDT conversion of 13 mol%. mdpi.com The reaction conditions, such as temperature and the molar ratio of CDT to H₂O₂, are crucial factors. Studies have shown that increasing the excess of H₂O₂ can increase CDT conversion but may decrease selectivity towards the monoepoxide, ECDD. mdpi.com
In one study, the epoxidation of CDT using 30% aqueous H₂O₂ was investigated. scirp.org The molar ratio of CDT to H₂O₂ was found to significantly impact the reaction, with a ratio of 3:1 being optimal to balance CDT conversion and ECDD selectivity. scirp.org Increasing the ratio to 2:1 raised the conversion from 27.5% to 42.0% but reduced the selectivity from 96.7% to 92.2%. scirp.org
| Catalyst System | Oxidant | CDT:H₂O₂ Ratio | Temperature (°C) | CDT Conversion (%) | ECDD Selectivity (%) | Source |
| Ti-MCM-41 | 50 wt% H₂O₂ | 2:1 | 80 | 13 | ~100 | mdpi.com |
| HAHPT | 30% H₂O₂ | 3:1 | 35 | 27.5 | 96.7 | scirp.org |
| HAHPT | 30% H₂O₂ | 2:1 | 35 | 42.0 | 92.2 | scirp.org |
HAHPT: Hexadecyl trimethyl ammonium (B1175870) heteropolyphosphatotungstate
Heteropolyacids (HPAs), such as tungstophosphoric acid (H₃PW₁₂O₄₀), are effective catalysts for the epoxidation of olefins, including CDT, when used with hydrogen peroxide. icm.edu.plresearchgate.net These systems often operate under phase-transfer catalysis (PTC) conditions to facilitate the reaction between the aqueous oxidant phase and the organic substrate phase. icm.edu.placs.org The HPA, in combination with a phase-transfer catalyst like a quaternary ammonium salt, forms an active species that can efficiently transfer oxygen to the double bond of the CDT molecule. icm.edu.pluni-rostock.de
The combination of H₃PW₁₂O₄₀ with Aliquat 336 has been shown to be an effective catalytic system. acs.org Studies have optimized various parameters, including stirring speed, temperature, and molar ratios of reactants, to achieve high CDT conversion (51.4–55.6%) and excellent selectivity for ECDD (79.8–95.1%). acs.orgacs.org The molar ratio of H₂O₂ to H₃PW₁₂O₄₀ is a critical parameter; a ratio that is too low can lead to the formation of diepoxides due to the high reactivity of the system. acs.org
| Catalyst System | Oxidant | Molar Ratio (CDT:H₂O₂) | Temperature (°C) | CDT Conversion (%) | ECDD Selectivity (%) | Source |
| H₃PW₁₂O₄₀ / Aliquat 336 | 30% H₂O₂ | 3:1 - 1.5:1 | 40 - 50 | 51.4 - 55.6 | 79.8 - 95.1 | icm.edu.placs.orgacs.org |
Epoxidation of CDT can also be accomplished using pre-formed peracids or peracids generated in situ. For example, reacting CDT with peracetic acid can yield ECDD. mdpi.comresearchgate.net One documented method using 40% peracetic acid achieves a high yield of 84% over four hours. researchgate.net This approach, while effective, involves handling potentially hazardous peracids. icm.edu.pl
Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). icm.edu.pldicp.ac.cn In the context of CDT epoxidation, PTC facilitates the transfer of the oxidizing species from the aqueous phase (containing H₂O₂) to the organic phase (containing CDT). icm.edu.pl This is typically achieved using a phase-transfer agent, such as a quaternary ammonium salt. dicp.ac.cngoogle.com
Quaternary ammonium salts are widely used as phase-transfer catalysts in epoxidation reactions. icm.edu.pldicp.ac.cn Aliquat 336 (methyltrioctylammonium chloride) is a particularly effective example. icm.edu.plicm.edu.pl When combined with a heteropolyacid like H₃PW₁₂O₄₀ and H₂O₂, Aliquat 336 forms a lipophilic peroxopolyoxotungstate species. icm.edu.pl This complex is soluble in the organic phase and acts as the electrophilic reagent, delivering an oxygen atom to the double bond of CDT to form ECDD. icm.edu.pl In the absence of Aliquat 336, the epoxidation reaction does not proceed, highlighting the essential role of the phase-transfer catalyst. icm.edu.pl
A study comparing various quaternary ammonium salts found that methyltrioctylammonium chloride (Aliquat 336) and (cetyl)pyridinium chloride (CPC) were the most effective for the epoxidation of CDT in the H₂O₂/H₃PW₁₂O₄₀ system. icm.edu.plresearchgate.net Good results were also obtained with Arquad® 2HT and (cetyl)pyridinium bromide. researchgate.neticm.edu.pl The chemical structure of the ammonium salt plays a distinct role in its catalytic activity. icm.edu.pl
| Phase Transfer Catalyst | Catalyst System | Substrate | Product | Efficacy | Source |
| Aliquat 336 | H₂O₂ / H₃PW₁₂O₄₀ | (Z,E,E)-1,5,9-CDT | ECDD | Highly effective | icm.edu.plicm.edu.plresearchgate.net |
| (Cetyl)pyridinium chloride (CPC) | H₂O₂ / H₃PW₁₂O₄₀ | (Z,E,E)-1,5,9-CDT | ECDD | Highly effective | icm.edu.plresearchgate.net |
| Arquad® 2HT | H₂O₂ / H₃PW₁₂O₄₀ | (Z,E,E)-1,5,9-CDT | ECDD | Good | researchgate.neticm.edu.pl |
| (Cetyl)pyridinium bromide (CPB) | H₂O₂ / H₃PW₁₂O₄₀ | (Z,E,E)-1,5,9-CDT | ECDD | Good | researchgate.neticm.edu.pl |
Phase Transfer Catalysis (PTC) in Epoxidation
Influence of Reaction Conditions on Conversion and Selectivity
The epoxidation of (E,E,Z)-1,5,9-cyclododecatriene (CDT) is a critical process for producing 1,2-epoxy-5,9-cyclododecadiene (ECDD), a valuable intermediate. researchgate.net The efficiency of this transformation, measured by CDT conversion and selectivity towards ECDD, is significantly influenced by various reaction parameters.
Studies have explored the effects of temperature, catalyst content, molar ratio of reactants, and solvent type on the epoxidation process. For instance, in a phase-transfer catalysis (PTC) system using a H₃PW₁₂O₄₀/Aliquat 336 catalyst, parameters such as stirring speed, CDT:H₂O₂ molar ratio, H₂O₂:H₃PW₁₂O₄₀ molar ratio, temperature, and solvent nature were investigated. acs.org This study established conditions that led to a CDT conversion of 51.4–55.6% and a high selectivity to ECDD of 79.8–95.1%. acs.org
In another study using a different PTC system, the highest yield of ECDD (54.9 mol%) with a CDT conversion of 72.3 mol% was achieved at 50 °C with a specific catalyst content and H₂O₂:CDT molar ratio in toluene (B28343). d-nb.info The reaction time was notably short at 30 minutes. d-nb.info
When employing heterogeneous catalysts like Ti-MCM-41, the interplay of reaction conditions is also crucial. Research has shown that increasing the excess of hydrogen peroxide (H₂O₂) relative to CDT leads to higher CDT conversion but lower selectivity to ECDD. mdpi.com Interestingly, within the temperature range of 60–90 °C, the temperature did not significantly impact the epoxidation results. mdpi.com Optimal conditions with this catalyst, including a specific catalyst content, CDT:H₂O₂ molar ratio, and the use of isopropanol (B130326) as a solvent, yielded a CDT conversion of 37 mol% and an ECDD selectivity of 56 mol%. mdpi.com
The following table summarizes the influence of various reaction conditions on the epoxidation of (E,E,Z)-1,5,9-cyclododecatriene from different studies.
Interactive Data Table: Influence of Reaction Conditions on (E,E,Z)-1,5,9-Cyclododecatriene Epoxidation
| Catalyst System | Temperature (°C) | CDT:H₂O₂ Molar Ratio | Solvent | CDT Conversion (%) | ECDD Selectivity (%) | Source |
| H₃PW₁₂O₄₀/Aliquat 336 | Varied | Varied | Varied | 51.4 - 55.6 | 79.8 - 95.1 | acs.org |
| PTC System | 50 | 1.5:1 | Toluene | 72.3 | - (54.9 mol% yield) | d-nb.info |
| Ti-MCM-41 | 80 | 0.5 | Isopropanol | 37 | 56 | mdpi.com |
| Ti-MCM-41 | 60-90 | 1:1 | Isopropanol | - | - | mdpi.com |
| W-SBA-15 | 60 | 2 | Isopropanol | - | - | mdpi.com |
| W-SBA-15 | 60 | 0.5 | Isopropanol | - | - | mdpi.com |
Heterogeneous Catalytic Epoxidation
The use of heterogeneous catalysts offers significant advantages in chemical processes, including easier separation of the catalyst from the reaction mixture and potential for catalyst recycling. For the epoxidation of (E,E,Z)-1,5,9-cyclododecatriene, several mesoporous silica-based materials have been investigated.
Titanium silicate (B1173343) catalysts, particularly Ti-MCM-41, have been a subject of extensive research for the epoxidation of various olefins, including CDT. mdpi.comlidsen.com Ti-MCM-41 is a mesoporous material with a highly ordered hexagonal arrangement of pores and a large surface area. lidsen.com The catalytic activity of Ti-MCM-41 is attributed to the presence of tetrahedrally coordinated titanium atoms incorporated into the silica (B1680970) framework. mdpi.commdpi.com
Characterization techniques such as FT-IR and UV-Vis spectroscopy confirm the successful incorporation of titanium into the MCM-41 structure. mdpi.com The catalytic performance of Ti-MCM-41 in CDT epoxidation is influenced by reaction parameters. Research has demonstrated that under optimized conditions, a CDT conversion of 37 mol% and an ECDD selectivity of 56 mol% can be achieved. mdpi.com Another study reported that with a Ti-MCM-41 catalyst, a very high selectivity to ECDD of approximately 100 mol% was obtained at a CDT conversion of 13 mol%. mdpi.com The use of a standard Ti-MCM-41 resulted in a low CDT conversion of 7.3 mol% but a high ECDD selectivity of 97.3 mol%. mdpi.com
The table below presents findings from studies on the epoxidation of (E,E,Z)-1,5,9-cyclododecatriene using Ti-MCM-41 catalysts.
Interactive Data Table: Epoxidation of (E,E,Z)-1,5,9-Cyclododecatriene with Ti-MCM-41 Catalysts
| Catalyst | Reaction Time (min) | Temperature (°C) | CDT:H₂O₂ Molar Ratio | CDT Conversion (mol%) | ECDD Selectivity (mol%) | Source |
| Ti-MCM-41 | 60 | 80 | 0.5 | 37 | 56 | mdpi.com |
| Ti-MCM-41 | 240 | 80 | 2 | 13 | ~100 | mdpi.com |
| Standard Ti-MCM-41 | - | - | - | 7.3 | 97.3 | mdpi.com |
| Ti-MCM-41 (modified) | - | - | - | 11.3 | 95.6 | mdpi.com |
| Ti-silicalite (modified) | - | - | - | 25.2 | 96.8 | mdpi.com |
Tungsten-based mesoporous silica materials, such as W-SBA-15, have emerged as effective catalysts for the epoxidation of CDT. mdpi.com SBA-15 possesses a highly ordered two-dimensional hexagonal mesoporous structure. semanticscholar.org The incorporation of tungsten into the silica framework creates active catalytic sites. mdpi.comsemanticscholar.org
Comparative studies have shown that W-SBA-15 can exhibit superior catalytic activity compared to its titanium counterpart, Ti-SBA-15, in the epoxidation of CDT. mdpi.com For instance, under specific reaction conditions, the W-SBA-15 catalyst resulted in a significantly higher ECDD selectivity. mdpi.com Research has demonstrated that with the W-SBA-15 catalyst, a remarkable CDT conversion of up to 86 mol% can be achieved, which is noted as the highest reported for a heterogeneous catalysis system in this reaction. mdpi.com The selectivity of the transformation is also influenced by the catalyst content and the molar ratio of reactants. mdpi.com
The following table details the results of (E,E,Z)-1,5,9-cyclododecatriene epoxidation using W-SBA-15 catalysts.
Interactive Data Table: Epoxidation of (E,E,Z)-1,5,9-Cyclododecatriene with W-SBA-15 Catalysts
| Catalyst Content (wt%) | CDT:H₂O₂ Molar Ratio | Reaction Time (h) | CDT Conversion (mol%) | ECDD Selectivity | Source |
| 5 | - | - | - | ~15 mol% higher than Ti-SBA-15 | mdpi.com |
| 0.5 | - | - | - | Highest selectivity | mdpi.com |
| - | Varied | 4 | 86 | - | mdpi.com |
Regioselectivity and Stereoselectivity in Mono-Epoxidation to (E)-1,2-Epoxy-(Z,E)-5,9-Cyclododecadiene (ECDD)
The epoxidation of (E,E,Z)-1,5,9-cyclododecatriene can theoretically lead to the epoxidation of any of the three double bonds. However, studies have shown that the reaction can proceed with a high degree of regioselectivity, favoring the formation of the mono-epoxide, (E)-1,2-epoxy-(Z,E)-5,9-cyclododecadiene (ECDD). acs.orgmdpi.com This selectivity is crucial for the production of pure ECDD, which is a key intermediate for various industrial applications. mdpi.com
The regioselectivity is influenced by the catalyst and reaction conditions. For example, in the epoxidation using a Ti-MCM-41 catalyst, it was possible to achieve a selectivity of approximately 100 mol% for ECDD at a CDT conversion of 13 mol%. mdpi.com Similarly, a phase-transfer catalysis system demonstrated high selectivity towards ECDD, reaching up to 95.1%. acs.org
Stereoselectivity is another important aspect, referring to the preferential formation of one stereoisomer over others. In the context of CDT epoxidation, this relates to the orientation of the newly formed epoxide ring relative to the rest of the molecule. While the provided search results emphasize regioselectivity towards mono-epoxidation, detailed information on the stereoselectivity of the formation of (E)-1,2-epoxy-(Z,E)-5,9-cyclododecadiene was not explicitly found. However, the nomenclature "(E)-1,2-epoxy" suggests that the configuration of the epoxide is trans with respect to the carbon backbone.
Hydrogenation Studies
The partial hydrogenation of (E,E,Z)-1,5,9-cyclododecatriene is a more complex process than its epoxidation due to the presence of three double bonds and a higher likelihood of isomerization. thieme-connect.de This reaction can lead to a variety of products, including different isomers of cyclododecadiene and cyclododecene (B75492), as well as fully saturated cyclododecane (B45066). thieme-connect.de
Selective hydrogenation aims to reduce a specific number of double bonds in the cyclododecatriene ring, leading to the formation of cyclododecadiene isomers. One such isomer of interest is (E,Z)-1,5-cyclododecadiene.
Research has shown that (E,Z)-1,5-cyclododecadiene can be prepared through the selective reduction of (E,E,Z)-1,5,9-cyclododecatriene using hydrazine. oup.com The industrial process for producing dodecanedioic acid (DDA), a valuable monomer for polymers like nylon, involves the selective hydrogenation of cyclododecatriene to cyclododecene, which is then oxidized. juniperpublishers.com This selective hydrogenation can be achieved with high yields using either heterogeneous or homogeneous catalysts. juniperpublishers.com For instance, a homogeneous catalyst system of iridium trichloride, optionally with stannous chloride, in a polar organic solvent has been patented for the selective hydrogenation of 1,5,9-cyclododecatriene (B1592173) to cyclododecene. google.com
Complete Hydrogenation to Cyclododecane
The complete saturation of the three double bonds in (E,E,Z)-1,5,9-cyclododecatriene (CDT) yields cyclododecane, a valuable chemical intermediate. This transformation is a classic example of alkene hydrogenation, where hydrogen gas is added across the carbon-carbon double bonds in the presence of a catalyst. smolecule.comresearchgate.net The process involves the conversion of the unsaturated C12H18 hydrocarbon into the fully saturated C12H24 cycloalkane. This reaction is a critical step in various industrial processes, including the production of polymers like Nylon-12. acs.orgresearchgate.net
The hydrogenation of 1,5,9-cyclododecatriene to cyclododecane is an exothermic reaction that requires careful control of process conditions to ensure complete conversion and high selectivity, avoiding partially hydrogenated intermediates such as cyclododecene or cyclododecadiene.
Catalytic Systems for Hydrogenation (e.g., Raney nickel)
A variety of catalytic systems have been developed for the efficient hydrogenation of 1,5,9-cyclododecatriene. Among the most common and industrially significant is Raney nickel. google.comdoi.org This solid catalyst, composed of a fine powder of a nickel-aluminium alloy, is highly effective for the reduction of alkenes. Industrial processes often carry out the hydrogenation of CDT to cyclododecane using a Raney Nickel catalyst under elevated temperature and pressure, for instance at 170-180°C and 26-28 bar. google.com
Beyond traditional Raney nickel, research has explored other nickel-based catalysts to enhance efficiency and yield. Nickel nanoparticles supported on materials like NaX zeolite have demonstrated high activity, achieving nearly 100% yield of cyclododecane at temperatures up to 160°C under atmospheric hydrogen pressure. colab.wsresearchgate.net Studies on nickel catalysts supported on mesoporous silica (Ni/MCM-41) have shown that catalytic activity is primarily linked to the metallic nickel sites, although Lewis acid sites on the support material can provide a slight promotional effect on the reaction. researchgate.net While nickel catalysts are prevalent, other transition metals, such as those in ruthenium complexes, have been used for the selective hydrogenation of CDT to cyclododecene, highlighting the tunability of catalytic systems to achieve specific desired products. doi.org
Table 1: Catalytic Systems for Hydrogenation of 1,5,9-Cyclododecatriene
| Catalyst System | Support Material | Product | Reported Conditions | Reference(s) |
| Raney Nickel | - | Cyclododecane | 170-180 °C, 26-28 bar | google.com |
| Nickel Nanoparticles | NaX Zeolite | Cyclododecane | Up to 160 °C | colab.ws, researchgate.net |
| Nickel | MCM-41 Silica | Cyclododecane | Not specified | researchgate.net |
| Ruthenium Complexes | - | Cyclododecene | Not specified | doi.org |
Isomerization Pathways
(E,E,Z)-1,5,9-Cyclododecatriene can undergo various isomerization reactions, leading to different geometric isomers or structurally distinct C12H18 compounds. These transformations can be induced by heat, light, or catalysts.
Thermally Induced Isomerization
The application of thermal energy can induce (E/Z) or cis/trans isomerization in polyenes. While detailed kinetic studies specifically for (E,E,Z)-1,5,9-cyclododecatriene are not extensively documented in the provided sources, the behavior of analogous compounds suggests this pathway is viable. For instance, studies on the thermal isomerization of other cyclic and acyclic polyenes demonstrate that heat can overcome the rotational barrier of double bonds, leading to a mixture of isomers. nih.gov In related brominated cyclododecane derivatives, thermal treatment has been shown to cause stereoisomerization, with measurable reaction rates at temperatures between 120 and 140°C. sci-hub.se This indicates that the cyclododecane ring system is susceptible to thermally induced rearrangements.
Catalytic Isomerization (e.g., Lewis acid catalysts)
Catalysts, particularly Lewis acids, can significantly facilitate the isomerization of 1,5,9-cyclododecatriene, often leading to profound skeletal rearrangements. The use of a catalytic amount of polyphosphoric acid, a Lewis acid, can rearrange CDT to form octahydroacenaphthene as the major product. researchgate.net In the presence of other Lewis acid catalysts, CDT has been shown to isomerize to ethanoadamantane, which is considered the most stable C12H18 isomer. acs.org The reaction of CDT with propylene (B89431) oxide in the presence of aluminum chloride (AlCl₃) is complicated by double bond rearrangements and internal ring closures, further illustrating the potent effect of Lewis acids. google.com Metal catalysts, such as palladium, are also effective in promoting cis-trans isomerization of cyclododecatriene derivatives.
Photochemical Isomerization
Irradiation with light provides the energy necessary to induce electronic transitions in alkenes, which can lead to isomerization upon relaxation. The photochemical, or photo-sensitized, isomerization of cis,trans,trans-1,5,9-cyclododecatriene has been reported. This method allows for the interconversion of geometric isomers. For example, the photochemical isomerization of the (E,Z)-isomer of 1,5-cyclodecadiene can yield the (Z,Z)-isomer, a similar transformation in a related cyclic diene. oup.com In derivatives like 1,5,9-trimethylcyclododecatriene, photochemical reactions can also yield structural isomers, such as 1,2,4-trivinylcyclohexane (B37108), as minor byproducts.
Formation of Other C12H18 Isomers from CDT
Beyond simple geometric isomerization, (E,E,Z)-1,5,9-cyclododecatriene serves as a precursor for a variety of other structural isomers with the formula C12H18. These transformations typically occur under catalytic conditions and can result in complex polycyclic structures.
A notable example is the Lewis acid-catalyzed rearrangement of CDT. Depending on the catalyst and conditions, different isomers can be formed. As mentioned, polyphosphoric acid catalysis yields octahydroacenaphthene. researchgate.net More complex rearrangements can lead to the formation of adamantane-type structures; for instance, ethanoadamantane has been identified as a product of CDT isomerization and is calculated to be the most stable C12H18 isomer. acs.org
Furthermore, during the industrial synthesis of CDT from butadiene, a tetracyclic C12H18 isomer, identified as bishomohypostrophane, has been discovered as a byproduct. acs.orgacs.org Its formation from CDT is considered a kinetically controlled process. acs.org Photochemical reactions can also lead to structural isomers, as seen with the formation of 1,2,4-trivinylcyclohexane from a CDT derivative.
Table 2: Formation of C12H18 Isomers from 1,5,9-Cyclododecatriene
| Starting Material | Conditions / Catalyst | C12H18 Isomer Product(s) | Reference(s) |
| 1,5,9-Cyclododecatriene | Lewis Acid | Ethanoadamantane | acs.org |
| 1,5,9-Cyclododecatriene | Polyphosphoric Acid (catalytic) | Octahydroacenaphthene | researchgate.net |
| 1,5,9-Cyclododecatriene | Butadiene Trimerization Byproduct | Bishomohypostrophane | acs.org, acs.org |
| 1,5,9-Trimethylcyclododecatriene | Photochemical | 1,2,4-Trivinylcyclohexane |
Other Oxidation Reactions of (E,E,Z)-1,5,9-Cyclododecatriene
Beyond the more common epoxidation and ozonolysis reactions, (E,E,Z)-1,5,9-cyclododecatriene undergoes several other significant oxidation reactions, particularly those catalyzed by palladium(II) complexes. These reactions offer pathways to valuable ketones and allyl ethers.
Palladium(II)-Catalyzed Oxidation (e.g., Pd(OAc)2/Cu(OAc)2 systems)
The oxidation of (E,E,Z)-1,5,9-cyclododecatriene can be effectively catalyzed by palladium(II) acetate (B1210297) in the presence of a co-catalyst like copper(II) acetate. researchgate.net This system, often referred to as a Wacker-type oxidation, typically utilizes air or molecular oxygen as the ultimate oxidant. researchgate.netuni-rostock.de The reaction is commonly carried out in an alcoholic solvent, such as methanol (B129727), which can also act as a reactant. researchgate.net
A kinetic study of the oxidation catalyzed by Pd(OAc)2/Cu(OAc)2 in methanol revealed that the reaction can be inhibited by the products, namely the ketones and ethers formed. researchgate.net Despite this, high selectivities for these products can be achieved at moderate conversions of the starting cyclododecatriene. researchgate.net
Formation of Allyl Ethers and Ketones as Products
The palladium(II)-catalyzed oxidation of (E,E,Z)-1,5,9-cyclododecatriene in alcoholic solvents leads to the formation of a mixture of products, primarily allyl ethers and ketones. researchgate.netresearchgate.net The use of aliphatic alcohols as both solvent and reactant promotes high selectivity towards these products while maintaining a relatively high conversion of the cyclododecatriene. researchgate.net
For example, when the oxidation is carried out in methanol, the main products are methoxy-substituted allyl ethers and the corresponding ketones. researchgate.net The selectivity for ketones and ethers can range from 87.5% to 96.0% at a cyclododecatriene conversion of up to 32.7%. researchgate.net The formation of these products can be explained by a reaction network that includes the initial oxidation of one of the double bonds, followed by potential isomerization and further oxidation. uni-rostock.de
| Catalyst System | Solvent | Temperature | Pressure | Major Products | Selectivity (Ketones & Ethers) | Conversion | Reference |
| Pd(OAc)2/Cu(OAc)2 | Methanol | 358-383 K | 2.5 MPa Air | Allyl ethers, Ketones | 87.5–96.0% | Up to 32.7% | researchgate.net |
| Pd(II)-Cu(II) | Aliphatic Alcohol | 373 K | 2.5 MPa Air | Allyl ethers, Ketones | High | Relatively High | researchgate.netresearchgate.net |
Derivatization Strategies
The functionalization of (E,E,Z)-1,5,9-cyclododecatriene through various derivatization strategies opens up pathways for the synthesis of complex and biologically important molecules. Bromination and subsequent dehydrobromination are key methods for introducing unsaturation, while other functionalizations provide building blocks for natural product synthesis.
Bromination and Dehydrobromination Reactions
The addition of bromine to (E,E,Z)-1,5,9-cyclododecatriene is a well-established method for introducing bromine atoms across the double bonds. rsc.orgthieme-connect.de This reaction can be controlled to produce di-, tetra-, or hexabrominated products. thieme-connect.de The resulting organobromides are valuable intermediates. researchgate.net For instance, 1,2,5,6,9,10-hexabromocyclododecane (B1218954) can be synthesized by reacting the triene with bromine in a suitable solvent like a lower alcohol. google.com
The bromination process is often followed by dehydrobromination to introduce new double or triple bonds into the cyclic framework. iucr.orguni-mainz.de For example, treatment of hexabromocyclododecane with a base such as sodium ethanolate (B101781) can lead to the formation of a dibromocyclododecadiyne. uni-mainz.de This sequence of bromination followed by dehydrobromination has been utilized to prepare strained cycloalkynes, which are important in click chemistry. iucr.org The reaction conditions, such as the choice of solvent and base, are crucial for controlling the outcome of the dehydrobromination step. uni-mainz.de
| Reactant | Reagent(s) | Product | Reference |
| (E,E,Z)-1,5,9-Cyclododecatriene | Br2 | 1,2,5,6,9,10-Hexabromocyclododecane | google.commdpi.com |
| Hexabromocyclododecane | Sodium ethanolate | (1E,5E)-2,5-Dibromocyclododeca-1,5-dien-9-yne | iucr.orguni-mainz.de |
Functionalization for Complex Molecule Synthesis (e.g., Annonaceous Acetogenins)
(E,E,Z)-1,5,9-cyclododecatriene and its derivatives serve as important starting materials in the total synthesis of complex natural products, such as the Annonaceous acetogenins (B1209576). nih.govnih.gov These compounds are a class of polyketides known for their significant biological activities, including antitumor properties. nih.gov
The synthesis of acetogenins often involves the stereoselective construction of tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings. nih.govmdpi.com (E,E,E)-1,5,9-cyclododecatriene, an isomer of the (E,E,Z) form, has been used as a precursor in these syntheses. nih.gov For example, in the synthesis of cis-solamin, (E,E,E)-1,5,9-cyclododecatriene was converted into a diene which then underwent a ruthenium tetroxide-catalyzed oxidative cyclization to form the key THF ring structure. nih.gov Similarly, in the synthesis of mucocin, a bis-THF acetogenin, (E,E,E)-1,5,9-cyclododecatriene was utilized in a two-directional strategy to create a bis-epoxy diol intermediate. mdpi.com These examples highlight how the C12 backbone of cyclododecatriene can be strategically functionalized and transformed into the core structures of these complex natural products.
Polymerization Chemistry Involving E,e,z 1,5,9 Cyclododecatriene
Ring-Opening Metathesis Polymerization (ROMP)
Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique that utilizes the ring strain of cyclic olefins as the driving force for the formation of linear polymers. nih.gov (E,E,Z)-CDT, with its considerable ring strain, serves as an effective monomer in this process, yielding polybutadienes with specific microstructures.
(E,E,Z)-1,5,9-Cyclododecatriene is a valuable monomer for ROMP, leading to the synthesis of polybutadiene (B167195). beilstein-journals.orgnih.gov The polymerization of (E,E,Z)-CDT using specific catalysts results in a perfectly regioregular α,ω-telechelic poly(1,4-butadiene). beilstein-journals.orgbeilstein-journals.org This process allows for the creation of polymers with well-defined end groups. The purity of the monomer is crucial, as trace acyclic impurities can lead to the formation of linear polymer contaminants alongside the desired cyclic polymer. nih.gov For instance, the ROMP of 1,5-cyclooctadiene (B75094) (COD) contaminated with 4-vinylcyclohexene (B86511) resulted in a mixture of linear and cyclic polymers, whereas the polymerization of impurity-free (E,E,Z)-CDT yielded pure cyclic polybutadiene. nih.gov
The success of ROMP heavily relies on the development of well-defined catalysts, with ruthenium-based catalysts, such as Grubbs catalysts, being particularly prominent due to their high activity and tolerance to various functional groups. nih.govharvard.edu These catalysts, characterized by a ruthenium-carbon double bond (Ru alkylidene), effectively initiate the polymerization of cyclic olefins.
The first-generation Grubbs catalyst, [Cl₂(PCy₃)₂Ru=CHPh], and the more active second-generation Grubbs catalyst, which incorporates an N-heterocyclic carbene (NHC) ligand, have been widely used in the ROMP of CDT. harvard.eduresearchgate.netlibretexts.org The second-generation catalysts exhibit enhanced activity due to the strong σ-donating nature of the NHC ligand, which stabilizes the 14-electron intermediate in the catalytic cycle. harvard.edu The choice of catalyst can influence the stereochemistry of the resulting polymer. While typical ruthenium-based initiators often produce E-olefins, newer designs, including those with C-H activated NHC ligands, have shown remarkable selectivity for Z-olefins in ROMP. kaust.edu.sa The mechanism of ROMP catalyzed by these ruthenium complexes involves the coordination of the cyclic olefin to the metal alkylidene, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. libretexts.orgcaltech.edu This intermediate then undergoes a retro-cycloaddition to yield a new metal alkylidene and the growing polymer chain. libretexts.orgcaltech.edu
Table 1: Common Ruthenium-Based Catalysts in ROMP of (E,E,Z)-CDT
| Catalyst Generation | Key Features |
|---|---|
| First Generation (e.g., [Cl₂(PCy₃)₂Ru=CHPh]) | High tolerance to functional groups, air, and moisture. harvard.edu |
| Second Generation (e.g., Grubbs II) | Incorporates an N-heterocyclic carbene (NHC) ligand for increased activity. harvard.edu |
The microstructure of polyalkenamers, such as polybutadiene derived from (E,E,Z)-CDT, significantly influences their physical and mechanical properties. Control over the cis/trans isomerism of the double bonds in the polymer backbone is a key aspect of ROMP. The choice of catalyst and reaction conditions can dictate the stereochemistry of the resulting polymer. nih.gov For example, specific ruthenium catalysts have been developed to produce highly cis and syndiotactic polymers from norbornene derivatives, demonstrating the potential for precise microstructural control. nih.gov
The properties of the resulting polyalkenamers can be further tailored by creating telechelic polymers, which are polymers with functional end groups. rsc.org For instance, the ROMP of (E,E,Z)-CDT in the presence of a symmetric acyclic olefin as a chain transfer agent (CTA) can produce α,ω-telechelic poly(1,4-butadiene) with specific end-functionalities. beilstein-journals.orgbeilstein-journals.org These telechelic polymers can then be used as macroinitiators for other polymerization reactions, leading to the formation of block copolymers with unique properties. beilstein-journals.orgbeilstein-journals.org The thermal and mechanical properties of these polymers, such as their melting temperature, are dependent on the content of trans double bonds. researchgate.net
Surface-initiated Ring-Opening Metathesis Polymerization (SiROMP) is a technique used to graft polymer chains from a solid substrate. nih.govacs.org While solution-phase SiROMP is often limited to highly strained monomers like norbornene, the vapor-phase approach allows for the polymerization of less strained cyclic olefins, including (E,E,Z)-CDT. nih.govacs.org In solution, chain transfer reactions are more pronounced, preventing the polymerization of monomers with lower ring strain energies. nih.govacs.org However, at the solid-vapor interface, chain transfer is suppressed, enabling the polymerization of these monomers. nih.govacs.org
The driving force for SiROMP is the release of ring strain energy. nih.govacs.org A study on vapor-phase SiROMP determined a minimum required strain energy of 2.2 kcal/mol for polymerization to be thermodynamically feasible, which is significantly lower than the estimated 13.3 kcal/mol required for solution-phase SiROMP. nih.govacs.org This method has been used to graft a series of polyalkenamers with controlled fractions of unsaturation onto solid substrates. nih.govresearchgate.net The thickness of the grafted polymer layer correlates with the monomer's strain energy. nih.govacs.org
Copolymerization Studies
(E,E,Z)-CDT can also be incorporated as a comonomer in polymerization reactions, influencing the properties of the resulting copolymers.
The introduction of (E,E,Z)-CDT as a comonomer in propylene (B89431) polymerization catalyzed by a C₂-symmetric metallocene catalyst, rac-Et(Ind)₂ZrCl₂/MAO, has been shown to have a notable effect on the stereoselectivity of the polymerization. nih.gov Although the incorporation of the CDT comonomer is low (less than 0.10 mol%), its presence leads to a significant increase in the isotacticity of the resulting polypropylene (B1209903). nih.gov It is speculated that the (E,E,Z)-CDT coordinates to the metal center of the catalyst, forming comonomer-complexed active sites. nih.govresearchgate.net These modified active sites are responsible for the entire polymerization reaction, exhibiting decreased activity but increased enantiomorphic selectivity for propylene insertion. nih.gov This demonstrates that even small amounts of a comonomer like (E,E,Z)-CDT can have a profound impact on the microstructure and, consequently, the properties of the final polymer. nih.gov
Impact on Stereoselectivity and Enantiomorphic Selectivity in Polymerization
The incorporation of (E,E,Z)-1,5,9-Cyclododecatriene ((E,E,Z)-CDT) as a comonomer in polymerization processes can have a profound effect on the stereochemistry of the resulting polymer chains. Research has demonstrated that even minor amounts of (E,E,Z)-CDT can significantly enhance the stereoselectivity of the polymerization of monomers like propylene, leading to polymers with highly controlled microstructures.
In a notable study, the polymerization of propylene was conducted using a C₂-symmetric metallocene catalyst, specifically rac-Et(Ind)₂ZrCl₂/MAO, in the presence of (E,E,Z)-CDT. nih.gov While the incorporation of the cyclododecatriene comonomer into the polypropylene chain was minimal (less than 0.10 mol%), its presence induced a remarkable increase in the isotacticity of the polypropylene. nih.gov The isotactic pentad fraction ([mmmm]), a measure of the stereoregularity, showed an increase of over 7%. nih.gov
This enhancement in stereoselectivity is attributed to the coordination of the (E,E,Z)-CDT to the metal center of the catalyst. nih.gov It is hypothesized that this coordination creates comonomer-complexed active sites that, while exhibiting decreased polymerization activity, demonstrate a higher enantiomorphic selectivity for propylene insertion. nih.gov This leads to a more ordered and stereoregular polymer chain.
Table 1: Effect of (E,E,Z)-Cyclododecatriene on Propylene Polymerization
| Catalyst System | Comonomer | Comonomer Incorporation (mol%) | Change in Isotacticity ([mmmm]) |
|---|
Synthesis of Macromolecular Architectures and Block Copolymers via Metathesis
(E,E,Z)-1,5,9-Cyclododecatriene is a valuable monomer in ring-opening metathesis polymerization (ROMP) for the synthesis of diverse and complex macromolecular architectures, including telechelic polymers and block copolymers. beilstein-journals.orgbeilstein-journals.org The strain energy of the ring, although lower than some other cyclic olefins, is sufficient to drive the polymerization, especially in vapor-phase surface-initiated ROMP (SiROMP). acs.orgnih.gov
One significant application is the synthesis of α,ω-telechelic poly(1,4-butadiene). beilstein-journals.orgbeilstein-journals.org By employing a symmetric acyclic olefin as a chain-transfer agent (CTA) in the ROMP of (E,E,Z)-CDT, it is possible to obtain perfectly regioregular α,ω-telechelic poly(1,4-butadiene) with terminal functional groups. beilstein-journals.orgbeilstein-journals.org These telechelic polymers can then serve as macroinitiators for subsequent polymerization reactions, such as nitroxide-mediated polymerization (NMP), to produce well-defined multiblock copolymers like styrene-butadiene-styrene (SBS) and isoprene-butadiene-isoprene (IBI). beilstein-journals.orgbeilstein-journals.org
Furthermore, (E,E,Z)-CDT can be copolymerized with other cyclic olefins to create functionalized block copolymers. For instance, the ROMP of norbornene (NB) and (E,E,Z)-CDT in the presence of specific chain-transfer agents has been utilized to synthesize α,ω-di(epoxide or oxetane) telechelic P(NB-co-CDT) copolymers. researchgate.netmdpi.com These reactions are typically carried out under mild conditions using catalysts like Grubbs' 2nd generation catalyst. researchgate.netmdpi.com The resulting copolymers possess reactive end-groups that can be further modified. researchgate.netmdpi.com
Table 2: Synthesis of Macromolecular Architectures from this compound via Metathesis
| Polymer Architecture | Comonomer(s) | Catalyst/Method | Key Features |
|---|---|---|---|
| α,ω-telechelic poly(1,4-butadiene) | None | ROMP with a symmetric acyclic olefin CTA | Perfectly regioregular, alkoxyamine termini |
| Multiblock Copolymers (SBS, IBI) | Styrene, Isoprene | ROMP followed by NMP | Unimodal, glassy and rubbery segments |
| α,ω-di(epoxide or oxetane) telechelic copolymers | Norbornene | ROMP/CM with functional CTAs (G2 catalyst) | Well-defined, reactive end-groups |
Coordination Chemistry and Organometallic Complexes of E,e,z 1,5,9 Cyclododecatriene
(E,E,Z)-CDT as a Ligand for Transition Metals
The flexible 12-membered ring of (E,E,Z)-CDT allows all three of its olefinic groups to bind to a metal center, acting as a tridentate ligand. This coordination mode is central to its utility in stabilizing low-valent transition metal species and as a labile ligand in catalytic systems.
Copper(I) forms well-defined complexes with the (E,E,Z) isomer of 1,5,9-cyclododecatriene (B1592173). Adducts of copper(I) triflate with the cct, ctt, and ttt isomers of cyclododecatriene were first described in 1973. illinois.edu The solid-state structure of the (cis,trans,trans-C12H18)Cu(OTf) complex, hereafter referred to as ctt-1 , has been determined by single-crystal X-ray diffraction. illinois.edu
In this complex, the copper(I) center is coordinated by all three double bonds of the ctt-CDT ligand and the oxygen atom of the triflate anion, resulting in a distorted tetrahedral geometry. illinois.edu The binding of the ctt isomer to copper is particularly notable; competition studies have shown that the resulting complex is approximately 1 kcal/mol more stable than would be expected based on the relative energies of the free triene isomers, a phenomenon attributed to a preorganization effect. illinois.edu
(E,E,Z)-Cyclododecatriene is a crucial component in the field of nickel catalysis, primarily through the formation of nickel(0) complexes. While the all-trans isomer is often used to synthesize the well-known Ni(ttt-CDT) complex, a versatile starting material in nickel chemistry, the (E,E,Z) isomer also plays a role. wikipedia.org Nickel(II) complexes are known to catalyze the cyclotrimerization of butadiene to produce 1,5,9-cyclododecatrienes. researchgate.netresearchgate.net The specific isomer formed, including (Z,E,E)-CDT, can be influenced by the catalyst system used. researchgate.net
The CDT ligand in nickel complexes is labile and can be readily displaced by other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or olefins. This lability is fundamental to its role in catalysis. For instance, the precursor complex [NiI(COD)Br]2 (where COD is 1,5-cyclooctadiene (B75094), another labile olefin ligand) is a versatile starting material for synthesizing various monophosphine-bound Ni(I) complexes, highlighting the ease of olefin ligand displacement which is a principle that also applies to CDT complexes. nih.gov The displacement of CDT is a key step in accessing catalytically active species for reactions like Suzuki-Miyaura coupling. nih.gov The stability and reactivity of these nickel complexes are highly dependent on the steric and electronic properties of the other ligands present. acs.org
(E,E,Z)-1,5,9-Cyclododecatriene interacts with palladium catalysts, particularly in oxidation reactions. The oxidation of (E,E,Z)-CDT has been studied using a palladium(II) acetate (B1210297)/copper(II) acetate system under air pressure in alcoholic solutions. researchgate.netacs.org In these reactions, the CDT coordinates to the palladium(II) center, which facilitates the nucleophilic attack of the solvent (e.g., methanol) on the double bonds. This leads to the formation of products such as allyl ethers and ketones, with selectivities ranging from 87.5–96.0%. researchgate.net The reaction network suggests that the products can inhibit the catalyst's activity. researchgate.net These studies demonstrate the role of (E,E,Z)-CDT as a substrate that coordinates to a palladium catalyst to initiate a catalytic transformation.
The structures of metal-CDT complexes have been elucidated through various analytical techniques, most definitively by single-crystal X-ray diffraction.
Structural Data for (cis,trans,trans-C12H18)Cu(OTf) (ctt-1): The X-ray analysis of the copper complex ctt-1 reveals a distorted tetrahedral coordination environment for the copper atom. illinois.edu All three C=C bonds of the triene are bound to the metal center. illinois.edu
| Parameter | Value Range (Å) |
| Cu-C Bond Distances | 2.190 - 2.217 |
| Cu-O Bond Distance | 2.096 - 2.135 |
| Data sourced from Bellott & Girolami, 2008. illinois.edu |
Spectroscopic Characterization: NMR spectroscopy provides insight into the behavior of these complexes in solution. For the copper complex ctt-1 , ¹H and ¹³C NMR spectra indicate that the complex undergoes a dynamic exchange process in solution, even at low temperatures (-70 °C). illinois.edu This process makes the two faces of the triene, which are inequivalent in the solid state, appear equivalent on the NMR timescale. This dynamic behavior is thought to involve either the movement of the triflate ligand from one side of the molecule to the other via a dissociative mechanism or the dissociation of one of the double bonds followed by an intramolecular rearrangement. illinois.edu ⁶³Cu NMR chemical shifts have also been reported for these complexes. illinois.edu
For nickel complexes, structural analysis of related Ni(0)-olefin complexes shows a trigonal planar geometry for the nickel atom, with the olefin ligands arranged in a propeller-like fashion. wikipedia.org This arrangement makes the structures chiral. wikipedia.org
Role of CDT as a Ligand in Catalytic Reaction Cycles
The primary role of CDT, including the (E,E,Z) isomer, as a ligand in catalysis stems from its ability to stabilize low-valent metal centers and then be easily displaced to open coordination sites for incoming substrates.
In nickel catalysis, Ni(CDT) complexes serve as important precatalysts. semanticscholar.org The CDT ligand, being a weakly coordinating triene, is readily substituted by stronger donor ligands (e.g., phosphines) or substrates involved in the catalytic cycle. wikipedia.orgnih.gov For example, in Suzuki-Miyaura cross-coupling reactions, a Ni(0) source is required. A precatalyst like Ni(CDT) can be used, where the CDT ligand is displaced by phosphine (B1218219) ligands and the reactants (an organohalide and an organoboron compound) to initiate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The ease of displacement of the CDT ligand is critical for the formation of the catalytically active species. nih.gov
Similarly, in the palladium-catalyzed oxidation of (E,E,Z)-CDT, the triene itself is the substrate that binds to the Pd(II) catalyst. researchgate.net The coordination of the olefin to the palladium center activates it for subsequent transformations. The reaction is part of a Wacker-type catalytic cycle where the Pd(II) is reduced to Pd(0) during the oxidation of the olefin, and a co-catalyst, such as copper(II) acetate, is used to re-oxidize the Pd(0) back to Pd(II) to continue the cycle. researchgate.net
Mechanistic and Theoretical Investigations
Computational Studies on Reaction Pathways (e.g., cycloaddition, isomerization energetics)
Computational chemistry has been instrumental in mapping the potential energy surfaces of reactions involving (E,E,Z)-cyclododecatriene and its isomers. Density Functional Theory (DFT) and other ab initio methods are used to calculate the thermodynamics and kinetics of various transformations, including cycloadditions and isomerizations.
One notable area of study is the isomerization of 1,5,9-cyclododecatriene (B1592173) isomers. Calculations have shown that the formation of various tricyclic C₁₂H₂₀ and tetracyclic C₁₂H₁₈ hydrocarbons from CDT is thermodynamically feasible. copernicus.org For instance, the isomerization of (E,E,Z)-CDT to ethanoadamantane, the most stable C₁₂H₁₈ isomer, is highly exothermal. copernicus.org However, the formation of other isomers, such as bishomohypostrophane, is a kinetically controlled process, highlighting the complexity of the reaction landscape. copernicus.org
Table 1: Calculated Relative Energies of C₁₂H₁₈ Isomers This table illustrates the calculated energy differences for various isomers relative to 1,5,9-cyclododecatriene, demonstrating the thermodynamic driving force for isomerization.
| Compound | Relative Energy (kcal·mol⁻¹) |
| 1,5,9-Cyclododecatriene (1) | 0 |
| Bishomohypostrophane (17) | -15.5 |
| Ethanoadamantane (10) | -29.0 |
| Data sourced from computational studies. copernicus.org |
Cycloaddition reactions have also been a focus of computational investigation. The activation energy for the cycloaddition of nitrous oxide (N₂O) to either the cis or trans double bond of 1,5,9-cyclododecatriene has been computed using DFT (TPSS functional with def2-TZVP basis set). copernicus.org Such studies are crucial for understanding and predicting the regioselectivity and rate of these reactions. copernicus.orgresearchgate.net The triplet energies of different isomers, which are critical for predicting outcomes in photochemical cycloadditions, can also be calculated using methods like B3LYP/6-311+G(2d,p). researchgate.net
Analysis of Electronic and Steric Effects in Catalytic Systems
The efficiency and selectivity of catalytic reactions involving (E,E,Z)-CDT are profoundly influenced by both electronic and steric factors within the catalytic system. This is particularly evident in epoxidation and cyclization reactions.
In the epoxidation of (Z,E,E)-1,5,9-cyclododecatriene to 1,2-epoxy-5,9-cyclododecadiene, the choice of catalyst dictates the reaction's success. Studies using phase transfer catalysis (PTC) have shown that the catalytic activity of various quaternary ammonium (B1175870) salts is highly dependent on their structure. thegoodscentscompany.com Lipophilic ammonium salts like methyltrioctylammonium chloride (Aliquat® 336) and (cetyl)pyridinium chloride have proven most effective, highlighting the importance of the catalyst's ability to operate at the interface of the aqueous and organic phases. thegoodscentscompany.com The electronic nature and steric bulk of the catalyst influence its interaction with the H₂O₂/H₃PW₁₂O₄₀ system and the CDT substrate. thegoodscentscompany.comunibas.it
Steric hindrance is a critical factor when using heterogeneous catalysts. The epoxidation of the bulky CDT molecule using standard mesoporous catalysts like Ti-MCM-41 results in low conversion. figshare.com This is attributed to steric limitations that hinder the movement of CDT molecules through the catalyst's pores to reach the active titanium centers. figshare.com Modified catalysts with larger macropores show significantly higher activity, underscoring the dominant role of steric accessibility. figshare.com
The regioselectivity of metal-catalyzed reactions is also governed by a delicate balance of electronic and steric effects. In nickel-catalyzed carboxylative cyclization, for example, the nature of the alkene substrate determines the product distribution. For aliphatic α-olefins, steric effects dominate, leading to the formation of the most stable metallacycle where the nickel center is coordinated to the less-hindered primary carbon atom. researchgate.net Similarly, in Ni(0) catalysis, the steric hindrance provided by substituents on the supporting ligands can protect the metal center from oxidation and dramatically enhance the catalyst's stability and performance. researchgate.net
Table 2: Comparison of Catalytic Systems for Epoxidation of (Z,E,E)-1,5,9-Cyclododecatriene This table summarizes the performance of different catalytic systems, illustrating the impact of catalyst type on conversion and selectivity.
| Catalyst System | Solvent | Temperature (°C) | CDT Conversion (%) | ECDD Selectivity (%) | Source |
| H₃PW₁₂O₄₀/Aliquat® 336 (PTC) | Toluene (B28343) | 60 | 51.4–55.6 | 79.8–95.1 | unibas.it |
| H₃PW₁₂O₄₀/Methyltrioctylammonium chloride (PTC) | Toluene | 50 | High | High | thegoodscentscompany.com |
| Ti-MCM-41 (Heterogeneous) | Isopropanol (B130326) | 80 | 37 | 56 | figshare.com |
| Modified Ti-MCM-41 (Heterogeneous) | Acetonitrile | 60 | 11.3 | 95.6 | figshare.com |
| W-SBA-15 (Heterogeneous) | Isopropanol | 60 | ~25 | ~85 | researchgate.net |
Elucidation of Complex Reaction Networks (e.g., oxidation of CDT)
The transformation of this compound often involves complex reaction networks leading to multiple products. Elucidating these networks is key to optimizing reaction conditions for desired outcomes.
The industrial synthesis of 1,5,9-cyclododecatriene from butadiene itself involves a complex network of side reactions. The development of a new process for oxidizing CDT with N₂O led to the discovery of numerous previously unknown by-products from the initial trimerization step. libretexts.org This included eleven tricyclic C₁₂H₂₀ hydrocarbons and one tetracyclic C₁₂H₁₈ hydrocarbon, revealing that the classic Ziegler-Natta catalyzed process is more complex than previously understood. libretexts.org The elucidation of these pathways required detailed analysis and provided a more complete mechanistic picture of this venerable industrial process. libretexts.org
Conformational Analysis using Dynamic Nuclear Magnetic Resonance Spectroscopy and Empirical Force Field Calculations
Understanding the three-dimensional shape and flexibility of this compound is crucial, as its conformation influences its reactivity. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy and empirical force field calculations are powerful, complementary techniques for studying these dynamic processes. libretexts.orgcarlssonlab.org
DNMR spectroscopy allows for the study of molecular motions that occur on the NMR timescale, such as ring inversions and rotations. wustl.edunih.gov By analyzing the changes in NMR spectra at variable temperatures, it is possible to determine the energy barriers (ΔG‡) for these conformational interconversions. figshare.comlibretexts.org For instance, in the related cis-cyclodecene, two distinct interconversion barriers of 6.6 kcal·mol⁻¹ (from ¹³C NMR) and 10.9 kcal·mol⁻¹ (from ¹H NMR) have been measured, corresponding to different stereodynamic pathways. figshare.com Similar DNMR studies on (E,E,Z)-CDT would reveal the energy barriers for its specific conformational changes, providing quantitative data on its flexibility.
Empirical force field calculations, a type of molecular mechanics, complement DNMR by providing a theoretical model of the molecule's potential energy surface. nih.gov These calculations can predict the relative stabilities of different conformers and the transition states that connect them. libretexts.org Force fields like AMBER and CHARMM are parameterized to reproduce experimental data and high-level quantum mechanical calculations, allowing for the simulation of molecular geometries and energies. For flexible molecules like CDT, force field calculations can identify the lowest energy conformers and map the pathways for interconversion between them. thegoodscentscompany.comchemicalbook.com While specific force field studies dedicated solely to (E,E,Z)-CDT are not widely published, the methodologies are well-established and have been applied to closely related structures like ethanoadamantane, demonstrating their utility in rationalizing bridgehead reactivity based on calculated cation stability. thegoodscentscompany.com The combination of DNMR experiments and force field calculations provides a robust framework for a detailed conformational analysis of this compound.
Applications of E,e,z 1,5,9 Cyclododecatriene and Its Derivatives in Chemical Synthesis
Precursor for Cyclododecanone (B146445) and Cyclododecanol (B158456) Production
(E,E,Z)-1,5,9-Cyclododecatriene is a primary precursor for the large-scale production of cyclododecanone and cyclododecanol. scirp.orgresearchgate.net These twelve-carbon cyclic compounds are central intermediates in the synthesis of various other commercially significant chemicals. scirp.orgresearchgate.net
The industrial synthesis of cyclododecanone from (E,E,Z)-1,5,9-cyclododecatriene typically involves a multi-step process. wikipedia.orggoogle.com A common route begins with the hydrogenation of the triene to cyclododecane (B45066). wikipedia.orgwikipedia.org Subsequently, the cyclododecane is oxidized, often using air or oxygen in the presence of a catalyst like boric acid, to yield a mixture of cyclododecanol and cyclododecanone. wikipedia.orgwikipedia.org This mixture can then be further dehydrogenated, commonly over a copper-based catalyst, to produce pure cyclododecanone. wikipedia.org
An alternative, more environmentally friendly approach involves the selective epoxidation of (E,E,Z)-1,5,9-cyclododecatriene to epoxycyclododecadiene, followed by hydrogenation to yield cyclododecanol, which is then oxidized to cyclododecanone. scirp.org Research has also explored the direct oxidation of 1,5,9-cyclododecatriene (B1592173) with nitrous oxide to form cyclododeca-4,8-dienone, which can then be selectively hydrogenated to cyclododecanone. justia.com
The resulting cyclododecanol and cyclododecanone are not only end products themselves but also serve as critical starting materials for other important industrial chemicals. google.comgoogleapis.com
Intermediates for Laurolactam (B145868) and Dodecanedioic Acid Synthesis
Cyclododecanone, derived from (E,E,Z)-1,5,9-cyclododecatriene, is the essential raw material for the synthesis of laurolactam and dodecanedioic acid, two monomers of significant industrial importance. researchgate.netwikipedia.orgatamanchemicals.com
Laurolactam Synthesis:
Laurolactam is the monomer used in the production of the engineering plastic Polyamide 12 (Nylon-12). wikipedia.orgwikipedia.org The synthesis of laurolactam from cyclododecanone involves a classic organic reaction known as the Beckmann rearrangement. acs.orgrsc.org The process begins with the reaction of cyclododecanone with hydroxylamine (B1172632) to form cyclododecanone oxime. wikipedia.orgudel.edu This oxime is then treated with a strong acid, which catalyzes its rearrangement to laurolactam. wikipedia.org High yields of both the oxime formation and the subsequent Beckmann rearrangement have been reported, making this a highly efficient industrial process. udel.edu
Dodecanedioic Acid Synthesis:
Dodecanedioic acid (DDDA) is another crucial monomer derived from the (E,E,Z)-1,5,9-cyclododecatriene chemical stream. atamanchemicals.comchemicalbook.com It finds applications in the production of polyamides (like Nylon 6,12), polyesters, coatings, adhesives, and lubricants. atamanchemicals.comchemicalbook.comgoogle.com The industrial production of DDDA typically involves the oxidation of the mixture of cyclododecanol and cyclododecanone obtained from the initial oxidation of cyclododecane. wikipedia.orggoogle.com This oxidation is commonly carried out using nitric acid in the presence of catalysts. wikipedia.orgatamanchemicals.com
Building Block for Fine Chemicals and Specialty Organic Compounds (e.g., fragrances)
Beyond its role as a precursor for large-volume industrial polymers, (E,E,Z)-1,5,9-cyclododecatriene and its derivatives are valuable building blocks in the synthesis of fine chemicals and specialty organic compounds, particularly in the fragrance industry. acs.orgresearchgate.net The C12 cyclic structure provides a foundation for the synthesis of macrocyclic musk compounds, which are prized for their unique and persistent odors. acs.org
For instance, the epoxidation of 1,5,9-cyclododecatriene yields 1,2-epoxy-5,9-cyclododecadiene (ECDD), a compound that can be used directly as a fragrance ingredient with earthy and musky notes. mdpi.com Furthermore, ECDD can be isomerized to 4,8-cyclododecadienone, another valuable fragrance component with a woody-musky scent. mdpi.com
The reactivity of the double bonds in 1,5,9-cyclododecatriene allows for various chemical transformations, leading to a diverse range of fragrance molecules. For example, reactions with epoxides like propylene (B89431) oxide can yield complex mixtures of compounds, some of which possess desirable amber-like scents. googleapis.comgoogle.com The resulting products can be further modified through reactions like hydrogenation to produce a wider array of fragrance materials. google.com
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability
A primary focus of current research is the development of advanced catalytic systems that offer improved selectivity for the desired (E,E,Z) isomer during its synthesis from butadiene, as well as in its subsequent transformations. High selectivity is crucial for minimizing waste and avoiding costly separation processes.
Recent studies have investigated various catalyst types to achieve high stability and selectivity in the cyclotrimerization of butadiene. For instance, benzenetitanium(II) chloroalane complexes have been shown to produce (Z,E,E)-1,5,9-cyclododecatriene with a remarkable selectivity of over 90%. grafiati.com These systems demonstrate high catalytic stability, which is essential for industrial applications. grafiati.com
Furthermore, significant progress has been made in developing catalysts for the selective transformation of the CDT ring. Nanostructured single-site heterogeneous catalysts are gaining attention for their efficiency and reusability. Supported bimetallic nanoparticles, such as Ru₆Sn and Ru₆Pd₆, have proven to be highly active for the low-temperature selective hydrogenation of 1,5,9-cyclododecatriene (B1592173) under solvent-free conditions. mdpi.com This approach not only enhances sustainability by eliminating organic solvents but also achieves high turnover frequencies (TOFs), indicating excellent catalytic activity. mdpi.com
Table 1: Performance of Novel Catalytic Systems in CDT Synthesis and Transformation
| Catalyst System | Reaction | Key Findings | Selectivity / Activity | Reference |
|---|---|---|---|---|
| Benzenetitanium(II) chloroalane complexes | Butadiene Cyclotrimerization | Produces (Z,E,E)-1,5,9-cyclododecatriene with high stability. | >90% selectivity | grafiati.com |
| Ru₆Sn nanoparticles | Solvent-free Hydrogenation of 1,5,9-CDT | Highly active at low temperatures. | TOF = 1,940 h⁻¹ | mdpi.com |
| Ru₆Pd₆ nanoparticles | Solvent-free Hydrogenation of 1,5,9-CDT | Demonstrates very large turnover frequency. | TOF = 5,350 h⁻¹ | mdpi.com |
Exploration of New Materials Science Applications
The unsaturated and cyclic structure of (E,E,Z)-CDT makes it a valuable building block for advanced materials with unique properties. smolecule.com Research is increasingly focused on incorporating CDT derivatives into polymers and organic electronic materials.
A significant area of exploration is the development of CDT-based organic semiconductors. Fused-ring cyclopentadithiophene (CDT) derivatives, noted for their efficient electron-donating nature, are being designed as n-type organic small molecules for solution-processable organic field-effect transistors (OFETs). ntu.edu.tw These materials exhibit favorable molecular packing and low-lying LUMO energy levels, which are crucial for electron transport. ntu.edu.tw Solution-sheared OFETs based on a specific derivative, CDTSQ-12, have demonstrated high electron mobility and good ambient stability. ntu.edu.tw
In another application, CDT derivatives are being used to create high-performance electrochromic devices (ECDs). Copolymers incorporating cyclopentadithiophene (CDT) units have been synthesized and used as anodic layers in dual-type ECDs. mdpi.com These devices exhibit desirable electrochromic properties, including distinct color changes and good stability. For example, a device using a P(BPBC-co-CDT)/PEDOT structure maintained 86.7% of its electroactivity after 1000 cycles, indicating promising durability for applications like smart windows and electronic paper. mdpi.com
Table 2: Materials Science Applications of CDT Derivatives
| CDT Derivative / Material | Application Area | Key Performance Metric | Reference |
|---|---|---|---|
| Cyclopentadithiophene (CDT)-based quinoidal semiconductors (e.g., CDTSQ-12) | Organic Field-Effect Transistors (OFETs) | Electron mobility of 0.14 cm² V⁻¹ s⁻¹ | ntu.edu.tw |
| P(BPBC-co-CDT) copolymer | Electrochromic Devices (ECDs) | 86.7% electroactivity retained after 1000 cycles | mdpi.com |
Green Chemistry Approaches in (E,E,Z)-CDT Synthesis and Transformations
Adhering to the principles of green chemistry is a critical goal in modern chemical production. innovareacademics.ininnovareacademics.in Research into (E,E,Z)-CDT is increasingly focused on developing environmentally benign synthesis and transformation protocols that minimize waste, use safer reagents, and improve energy efficiency.
A major thrust in this area is the replacement of conventional oxidants with hydrogen peroxide (H₂O₂), which yields only water as a byproduct. The selective epoxidation of CDT with H₂O₂ is a key step in an eco-friendly route to cyclododecanone (B146445), an important industrial precursor. scirp.orgresearchgate.net This reaction can be efficiently catalyzed by systems like hexadecyl trimethyl ammonium (B1175870) heteropolyphosphatotungstate (HAHPT) in water, eliminating the need for hazardous organic solvents. scirp.orgresearchgate.net
Phase-transfer catalysis (PTC) represents another green approach, enabling reactions between reactants in different phases (e.g., aqueous and organic). acs.org The epoxidation of (Z,E,E)-1,5,9-cyclododecatriene with 30% hydrogen peroxide has been successfully demonstrated using an H₃PW₁₂O₄₀/Aliquat 336 catalytic system under PTC conditions, achieving high conversion and selectivity. acs.orgacs.org
Heterogeneous catalysts like Ti-MCM-41 are also being employed for the epoxidation of CDT with hydrogen peroxide. mdpi.com While these systems may require optimization to improve conversion rates, they offer the advantage of easy separation and recycling, further enhancing the sustainability of the process. mdpi.com Additionally, performing reactions under solvent-free conditions, such as the hydrogenation of CDT with Ru-based nanoparticles, represents a significant step towards greener chemical transformations. mdpi.com
Table 3: Green Chemistry Approaches for (E,E,Z)-CDT Transformations
| Green Approach | Reaction | Catalyst / Reagent | Key Outcome | Reference |
|---|---|---|---|---|
| Aqueous phase reaction with green oxidant | Selective Epoxidation | HAHPT / Hydrogen Peroxide | Eco-friendly synthesis of cyclododecanone (CDON) precursor; water as solvent. | scirp.orgresearchgate.net |
| Phase-Transfer Catalysis (PTC) | Selective Epoxidation | H₃PW₁₂O₄₀/Aliquat 336 / Hydrogen Peroxide | CDT conversion of 51.4–55.6% and selectivity to ECDD of 79.8–95.1%. | acs.orgacs.org |
| Heterogeneous catalysis with green oxidant | Epoxidation | Ti-MCM-41 / Hydrogen Peroxide | Highest CDT conversion of 37 mol% with 56 mol% selectivity to ECDD. | mdpi.com |
| Solvent-free reaction | Selective Hydrogenation | Ru₆Sn or Ru₆Pd₆ nanoparticles / H₂ | High turnover frequencies (TOFs) achieved without organic solvents. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E,E,Z)-Cyclododecatriene, and how can purity be validated?
- Methodological Answer : The synthesis typically involves catalytic cyclization of linear trienes or isomerization of other stereoisomers. Purity assessment requires gas chromatography (GC) with a non-polar column (e.g., DB-5) and flame ionization detection, as retention indices vary by isomer . Confirm identity via mass spectrometry (MS) and cross-validate with nuclear magnetic resonance (NMR) for stereochemical assignment. For trace impurities, use high-resolution GC-MS with electron impact ionization.
Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?
- Methodological Answer : NMR (¹H and ¹³C) is critical for distinguishing stereoisomers. Key signals arise from coupling constants (e.g., J values for olefinic protons) and nuclear Overhauser effects (NOE) in 2D NOESY experiments. Complement with infrared (IR) spectroscopy to detect characteristic C=C stretching vibrations (~1650 cm⁻¹). For unresolved cases, compare experimental GC retention indices to NIST reference data .
Advanced Research Questions
Q. How can experimental designs like response surface methodology (RSM) optimize catalytic epoxidation conditions for this compound?
- Methodological Answer : In a study optimizing epoxidation with Ti-SBA-15 catalysts, RSM using a central composite design identified temperature (50–70°C), reaction time (30–60 min), and H₂O₂ stoichiometry as critical variables . Use statistical software (e.g., Design-Expert) to model interactions between factors and predict optimal conditions. Validate models with triplicate runs and analyze residuals for non-linearity.
Q. How to resolve contradictions in stereochemical assignments when NMR and GC data conflict?
- Methodological Answer : Cross-validation is essential. For example, if NMR suggests an (E,E,Z) configuration but GC retention indices align with (Z,Z,Z), re-examine chromatographic conditions (e.g., column polarity, temperature program). Use computational chemistry (density functional theory, DFT) to predict NMR shifts and retention indices for proposed structures. If discrepancies persist, isolate isomers via preparative GC or HPLC and re-analyze .
Q. What computational approaches predict the reactivity of this compound in ring-opening reactions?
- Methodological Answer : Molecular dynamics (MD) simulations can model ring strain and orbital interactions. For electrophilic additions, calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian or ORCA software. Compare activation energies of transition states for different stereoisomers. Validate predictions with kinetic experiments (e.g., monitoring reaction rates via in-situ FTIR) .
Q. How to ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?
- Methodological Answer : Document all synthetic steps in supplementary materials, including catalyst batch numbers, solvent purification methods, and inert atmosphere protocols. Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify yields. For derivatives, provide crystallographic data (CCDC deposition) or high-resolution MS .
Data Analysis & Reporting Standards
Q. What statistical methods are appropriate for analyzing variability in cyclododecatriene isomerization kinetics?
- Methodological Answer : Apply ANOVA to compare rate constants across experimental groups. For non-linear kinetics (e.g., autocatalytic behavior), use the Kolmogorov-Johnson-Mehl-Avrami (KJMA) model. Report confidence intervals and effect sizes; avoid p-values without context. Raw datasets should be archived in repositories like Zenodo .
Q. How to handle large datasets from high-throughput screening of cyclododecatriene-based catalysts?
- Methodological Answer : Use Python/R scripts for automated data processing (e.g., Pandas for GC peak integration). Store raw chromatograms in .mzML or .CDF formats for transparency. Summarize critical findings in pivot tables, and deposit full datasets as supplementary information with metadata (e.g., instrument calibration dates) .
Ethical & Safety Considerations
Q. What safety protocols are recommended for handling this compound in oxidative reactions?
- Methodological Answer : Conduct reactions in fume hoods with blast shields. Use peroxide test strips to monitor H₂O₂ decomposition. For scale-up, perform differential scanning calorimetry (DSC) to assess thermal stability. Reference IFRA standards for toxicity thresholds in case of accidental exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
